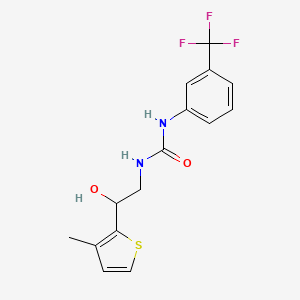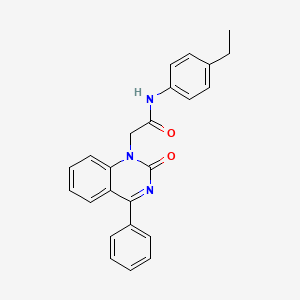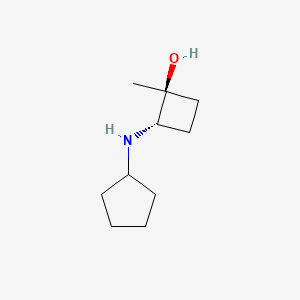
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol, also known as CPA-MCB, is a cyclopentylamino derivative of the cyclobutane ring system. It is a highly versatile compound that has numerous applications in organic synthesis, as a building block for pharmaceuticals, and as a reagent for biochemical and physiological studies. CPA-MCB is a chiral compound, meaning that it exists in two mirror-image forms, and has the potential to interact with biological systems in different ways depending on the form. This article will discuss the synthesis method for CPA-MCB, its applications in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Scientific Research Applications
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol has a number of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocyclic compounds. It has also been used as a chiral building block for the synthesis of pharmaceuticals and as a reagent for biochemical and physiological studies. (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol has been used to study the effects of chirality on the activity of enzymes and other biological systems, as well as to investigate the role of chirality in drug action.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol is not fully understood. It is believed to interact with biological systems by binding to specific receptors or enzymes, and it is thought to have a chiral-specific effect on these systems. (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol is believed to have a higher affinity for certain receptors or enzymes than its mirror image, and this may explain its chiral-specific effects.
Biochemical and Physiological Effects
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, adenosine deaminase, and thymidylate synthase. It has also been shown to have anti-inflammatory, antimicrobial, and anti-tumor effects. (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol has been shown to inhibit the growth of certain cancer cell lines, including those of prostate, breast, and lung cancer.
Advantages and Limitations for Lab Experiments
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of synthetic reactions, and it is relatively easy to synthesize. In addition, it has a high affinity for certain biological systems, making it a useful tool for studying the effects of chirality on biological systems. However, (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol also has some limitations. It is not as widely used as some other compounds, and it is not as well-studied as some other compounds. In addition, it is relatively expensive compared to some other compounds.
Future Directions
There are a number of potential future directions for research into (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol. Further research into its mechanism of action and its effects on biological systems is needed to better understand how it interacts with these systems. In addition, further research into its use in the synthesis of pharmaceuticals and other compounds is needed to better understand its potential applications. Finally, further research into its use in biochemical and physiological studies is needed to better understand its potential as a tool for studying chirality.
Synthesis Methods
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol can be synthesized through a variety of methods, including alkylation of 1-methylcyclobutanol, reduction of the corresponding nitrile, and a two-step process involving the alkylation of 1-methylcyclobutanol followed by the reduction of the corresponding nitrile. The most commonly used method is the two-step process, which involves the alkylation of 1-methylcyclobutanol with cyclopentylamine followed by the reduction of the corresponding nitrile with sodium borohydride. This method yields high yields and provides a convenient way to produce (1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol.
properties
IUPAC Name |
(1S,2S)-2-(cyclopentylamino)-1-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(12)7-6-9(10)11-8-4-2-3-5-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXERPFKESCRLOT-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(Cyclopentylamino)-1-methylcyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

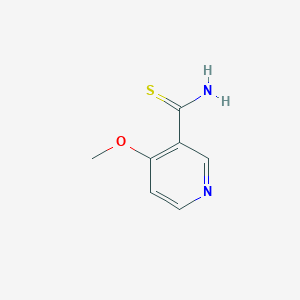


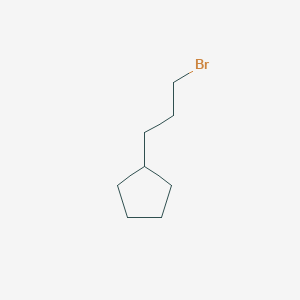
![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
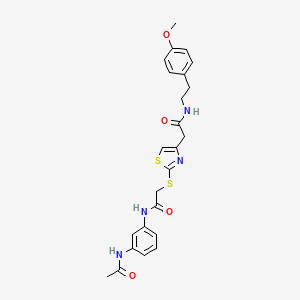
![1-[2-Hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2901218.png)
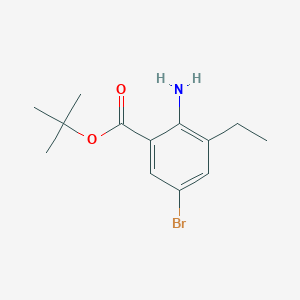
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)

